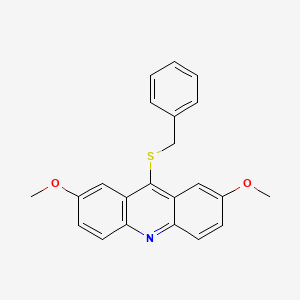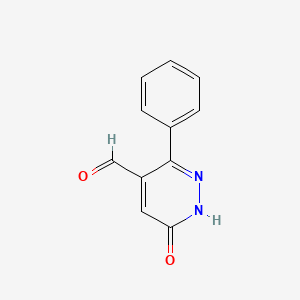
4-Pyridazinecarboxaldehyde, 1,6-dihydro-6-oxo-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde: is a heterocyclic compound that features a pyridazine ring with a phenyl group at the 3-position, an oxo group at the 6-position, and a carbaldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoaldehydes under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the oxo group can lead to the formation of hydroxyl derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares the pyridazine core but differs in the position and type of functional groups.
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbaldehyde group.
6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide: Another derivative with a carbohydrazide group.
Uniqueness: 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. The presence of both an oxo group and a carbaldehyde group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
101563-68-2 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
6-oxo-3-phenyl-1H-pyridazine-4-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-7H,(H,12,15) |
InChI Key |
OAIIYOIJFBMNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


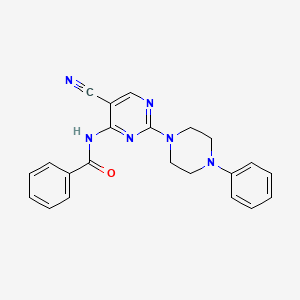
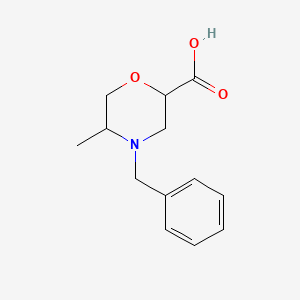
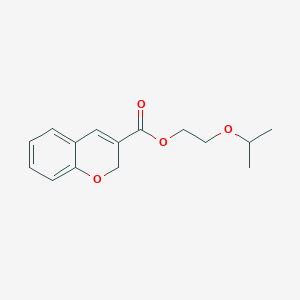
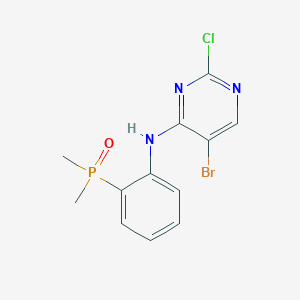
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
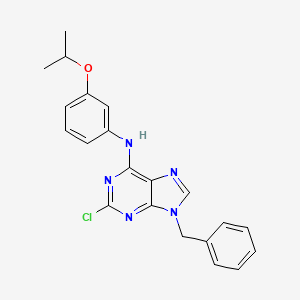
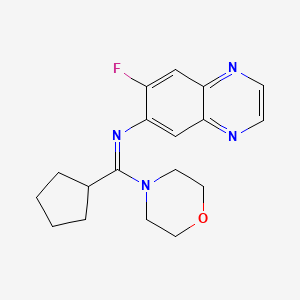
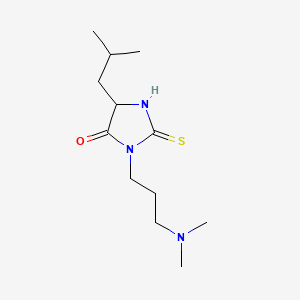

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
